molecular formula C16H17F3O3 B1323899 trans-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid CAS No. 735275-00-0

trans-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid

Cat. No. B1323899
M. Wt: 314.3 g/mol
InChI Key: XQKZBVGBIMPIMD-WCQYABFASA-N
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Description

“trans-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid” is a chemical compound with the molecular formula C16H17F3O3 . It has a molecular weight of 314.30 g/mol .


Molecular Structure Analysis

The InChI code for this compound is InChI=1S/C16H17F3O3/c17-16(18,19)12-7-5-10(6-8-12)14(20)9-11-3-1-2-4-13(11)15(21)22/h5-8,11,13H,1-4,9H2,(H,21,22)/t11-,13+/m0/s1 . The canonical SMILES structure is C1CCC(C(C1)CC(=O)C2=CC=C(C=C2)C(F)(F)F)C(=O)O .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 314.30 g/mol . It has a XLogP3-AA value of 4 , indicating its lipophilicity. It has 1 hydrogen bond donor and 6 hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 314.11297889 g/mol .

Scientific Research Applications

  • Photochemistry and Synthesis : One study focused on the photochemistry of related compounds like cis- and trans-1,1-Dimethyldecalin-10-carbonyl azides, exploring their synthesis and the products formed upon photolysis in cyclohexane (Brown, 1964).

  • Optical Activity and Derivatives : Research on trans-2-aminocyclohexanecarboxylic acids, closely related to the subject compound, investigated their resolution, optical rotations, and the preparation of active trans-1,2-disubstituted cyclohexanes (Nohira, Ehara, & Miyashita, 1970).

  • Photochemical Reactions : Another study examined the photochemical reactions of ethyl 2-oxo-1-cyclohexanecarboxylate in various alcohols, forming ω-substituted esters and other products, highlighting the reactivity of similar cyclohexanone structures under photochemical conditions (Tokuda, Watanabe, & Itoh, 1978).

  • Molecular Conformations : The structures of cis- and trans-4-aminomethyl-1-cyclohexanecarboxylic acids were studied using NMR and molecular orbital methods, providing insights into their zwitterionic forms in aqueous solutions and preferred conformations (Yanaka, Enomoto, Inoue, & Chǔjǒ, 1981).

  • Synthesis and Mass Spectra Analysis : Studies on cyclohexane derivatives, including t-butylcyclohexanecarboxylic acids, have been conducted to understand their preparation and the mass spectra of these compounds, which could be relevant for the analysis of similar cyclohexanecarboxylic acid derivatives (Bekkum, Graaf, Minnen‐Pathuis, Peters, & Wepster, 2010).

  • Angiotensin Converting Enzyme Inhibitors : Research on monoamidic derivatives of cyclohexanedicarboxylic acids, which are structurally related, demonstrated their potential as novel angiotensin converting enzyme inhibitors, indicating possible biomedical applications (Turbanti et al., 1993).

  • Crystal Structures and Inclusion Modes : The crystalline inclusion complexes of similar compounds, like cyclopropane-dicarboxylic acid hosts, were studied using X-ray diffraction to understand their molecular geometries and host-guest interactions (Csöregh, Gallardo, Weber, Hecker, & Wierig, 1992).

  • Synthesis and Stereostructure of Saturated Compounds : The synthesis and stereostructure of saturated isoindolone-fused hetero compounds, including cyclohexane carboxylic acids, were explored, providing valuable insights into the structural and synthetic aspects of such compounds (Sohár et al., 2004).

properties

IUPAC Name

(1R,2S)-2-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3O3/c17-16(18,19)12-7-5-10(6-8-12)14(20)9-11-3-1-2-4-13(11)15(21)22/h5-8,11,13H,1-4,9H2,(H,21,22)/t11-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKZBVGBIMPIMD-WCQYABFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC(=O)C2=CC=C(C=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CC(=O)C2=CC=C(C=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641393
Record name (1R,2S)-2-{2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl}cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid

CAS RN

735275-00-0
Record name rel-(1R,2S)-2-[2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl]cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=735275-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2S)-2-{2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl}cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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